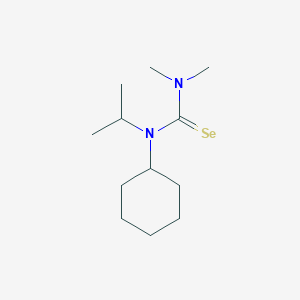

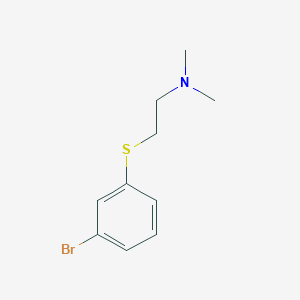

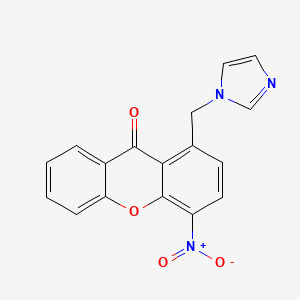

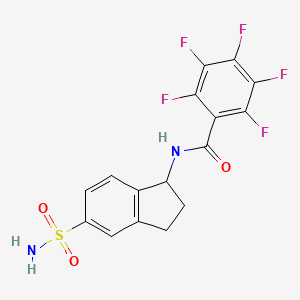

![molecular formula C20H16O2 B10840403 1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)

1-Methoxy-6-phenyl-6H-benzo[c]chromene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Metoxi-6-fenil-6H-benzo[c]croman es un compuesto heterocíclico que pertenece a la clase de benzochromanos. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en diversos campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales. La estructura única de 1-Metoxi-6-fenil-6H-benzo[c]croman, que incluye un sistema de anillo de benceno y cromano fusionado, contribuye a sus interesantes propiedades químicas y reactividad.

Métodos De Preparación

La síntesis de 1-Metoxi-6-fenil-6H-benzo[c]croman se puede lograr a través de varios métodos. Un enfoque común implica el uso de una reacción de Diels-Alder seguida de aromatización oxidativa. Este método comienza con la reacción de 3-vinil-2H-chromanos con propiolato de metilo, lo que lleva a la formación de un intermedio ciclohexadieno. Este intermedio se oxida entonces para producir el producto benzochromano final .

Otro método implica el uso de la arilación directa intramolecular mediada por luz visible C-H. En este enfoque, se utilizan como materiales de partida éteres (2-halobencil) fenil o éteres (2-halofenil) bencilo. La reacción se lleva a cabo en presencia de terc-butóxido de potasio (KOtBu) en dimetilsulfóxido (DMSO) bajo diodos emisores de luz azul (LED) a temperatura ambiente .

Análisis De Reacciones Químicas

1-Metoxi-6-fenil-6H-benzo[c]croman sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar derivados de 6H-benzo[c]chroman-6-ona.

Reducción: Las reacciones de reducción se pueden realizar para modificar el sistema de anillo de cromano.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones en los anillos de benceno y cromano.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el hidruro de litio y aluminio (LiAlH4). Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 1-Metoxi-6-fenil-6H-benzo[c]croman implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, su actividad antiinflamatoria se atribuye a la inhibición de enzimas y citocinas proinflamatorias. Las propiedades antioxidantes del compuesto se deben a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo . Los estudios mecanísticos detallados han demostrado que el compuesto puede modular varias vías de señalización, incluidas las involucradas en la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

1-Metoxi-6-fenil-6H-benzo[c]croman se puede comparar con otros compuestos similares, como:

6H-benzo[c]chroman-6-ona: Este compuesto es un derivado oxidado de 1-Metoxi-6-fenil-6H-benzo[c]croman y exhibe diferentes propiedades químicas y biológicas.

6H-benzo[c]tiochromano: Un análogo que contiene azufre que muestra reactividad y aplicaciones distintas.

Derivados de 6H-benzo[c]chromano: Se han sintetizado y estudiado diversos derivados con diferentes sustituyentes en los anillos de benceno y cromano para sus propiedades únicas.

La singularidad de 1-Metoxi-6-fenil-6H-benzo[c]croman radica en su patrón de sustitución específico y las actividades químicas y biológicas resultantes.

Propiedades

Fórmula molecular |

C20H16O2 |

|---|---|

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

1-methoxy-6-phenyl-6H-benzo[c]chromene |

InChI |

InChI=1S/C20H16O2/c1-21-17-12-7-13-18-19(17)15-10-5-6-11-16(15)20(22-18)14-8-3-2-4-9-14/h2-13,20H,1H3 |

Clave InChI |

SZYXTCHBPGBQPM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1C3=CC=CC=C3C(O2)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.